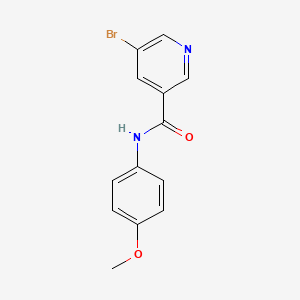

5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c1-18-12-4-2-11(3-5-12)16-13(17)9-6-10(14)8-15-7-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJILZSPLHAMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide: A Technical Guide to Scaffold Optimization and Synthetic Utility

As drug discovery pivots toward addressing complex resistance mechanisms—such as artemisinin-resistant Plasmodium falciparum and intricate metabolic disorders—the strategic selection of central pharmacophores becomes paramount. 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide (also known as 5-bromo-N-(4-methoxyphenyl)nicotinamide, CAS: 342013-89-2) has emerged as a highly versatile intermediate and core scaffold.

This whitepaper provides an in-depth analysis of this compound, detailing its physicochemical profile, the mechanistic causality behind its synthesis, and its recent applications in cutting-edge medicinal chemistry.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 5-bromo-N-(4-methoxyphenyl)nicotinamide lies in its trifunctional nature:

-

The Pyridine Core: Provides a basic nitrogen that improves aqueous solubility and acts as a hydrogen-bond acceptor, crucial for interacting with kinase hinge regions or pathogenic target proteins.

-

The 5-Bromo Substituent: Acts as an essential synthetic handle. The halogen enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR)[1].

-

The 4-Methoxyphenyl Amide: The methoxy group serves as an electron-donating moiety that modulates the lipophilicity (LogP) of the molecule while providing an additional hydrogen-bond acceptor.

Quantitative Data Summary

The following table summarizes the core physicochemical properties and catalog data for the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior [2].

| Property | Value | Causality / Significance in Drug Design |

| Chemical Formula | C13H11BrN2O2 | Baseline for mass spectrometry (M+H: ~307.1 m/z). |

| Molecular Weight | 307.15 g/mol | Falls well within Lipinski’s Rule of 5, allowing room for late-stage additions. |

| CAS Registry Number | 342013-89-2 | Unique identifier for sourcing from vendors (e.g., BLD Pharm). |

| Topological Polar Surface Area (TPSA) | 51.2 Ų | Optimal for membrane permeability; allows for potential blood-brain barrier (BBB) penetration if required. |

| Hydrogen Bond Donors / Acceptors | 1 / 3 | Ensures specific target binding without overly restricting desolvation energy. |

Biological Applications: From Antimalarials to Metabolic Inhibitors

Overcoming Artemisinin Resistance

Recent breakthroughs in antimalarial research have highlighted the limitations of traditional 1,2,4-triazole scaffolds. In a 2025 study by , researchers utilized scaffold hopping to transition from triazoles to nicotinamide and picolinamide cores.

Derivatives structurally analogous to 5-bromo-N-(4-methoxyphenyl)nicotinamide demonstrated nanomolar potency against asexual blood stages of P. falciparum. The transition to the carboxamide core was causal to improving the metabolic stability (Intrinsic clearance,

Long-Chain Fatty Acyl Elongase (LCE) Inhibition

Beyond infectious diseases, this scaffold has been utilized in the synthesis of arylsulfonyl derivatives targeting long-chain fatty acid elongation enzymes (LCE). According to, compounds derived from 5-bromonicotinic acid amides act as potent LCE inhibitors, offering therapeutic avenues for metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) [3].

Antimalarial drug discovery pipeline utilizing the carboxamide scaffold for lead optimization.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 5-bromo-N-(4-methoxyphenyl)nicotinamide, a standard Schotten-Baumann or peptide-coupling approach is employed. The protocol below utilizes HATU, which is specifically chosen over EDCI/HOBt because the electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the carboxylic acid. HATU generates a highly reactive HOAt ester, driving the reaction to completion even with sterically or electronically hindered substrates.

Protocol 1: Amide Coupling Synthesis

Objective: Synthesize 5-bromo-N-(4-methoxyphenyl)nicotinamide with >95% purity.

Reagents:

-

5-Bromonicotinic acid (1.0 equiv, Electrophile)

-

4-Methoxyaniline (1.1 equiv, Nucleophile)

-

HATU (1.2 equiv, Coupling Agent)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, Base)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Activation: Dissolve 5-bromonicotinic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA followed by HATU.

-

Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. The nitrogen atmosphere prevents the hydrolysis of the highly reactive intermediate.

-

-

Nucleophilic Addition: Stir the mixture for 15 minutes at room temperature until a color change (usually pale yellow) indicates the formation of the active ester. Add 4-methoxyaniline dropwise.

-

Self-Validation Checkpoint (Reaction Monitoring): After 2 hours, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the 5-bromonicotinic acid peak (

202) and the appearance of the product mass ( -

Acid-Base Extraction (Purification Logic):

-

Quench the reaction with saturated aqueous

and extract with Ethyl Acetate (EtOAc). -

Wash the organic layer with 1M HCl. Causality: The pyridine ring of the product is weakly basic (pKa ~3.5). However, unreacted 4-methoxyaniline is more basic. A carefully titrated acidic wash removes unreacted aniline while keeping the bulk of the product in the organic layer.

-

Wash with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Final Validation: Purify via flash column chromatography (Hexanes/EtOAc). Confirm structure via

NMR (look for the characteristic amide N-H singlet at ~9.0-10.0 ppm and the methoxy singlet at ~3.8 ppm).

Synthesis workflow of 5-bromo-N-(4-methoxyphenyl)nicotinamide and downstream diversification.

Protocol 2: Downstream Diversification (Suzuki-Miyaura Coupling)

The true value of this compound is its use as a substrate for further functionalization.

Workflow:

-

Combine 5-bromo-N-(4-methoxyphenyl)nicotinamide (1.0 equiv), a substituted arylboronic acid (1.2 equiv), and

(2.5 equiv) in a 4:1 mixture of Dioxane/Water. -

Degas the solvent mixture by bubbling argon for 10 minutes. Causality: Oxygen rapidly deactivates the Palladium(0) catalyst, leading to homocoupling side-products.

-

Add

(0.05 equiv) and heat to 90°C for 4 hours. -

Self-Validation Checkpoint: Perform TLC (50% EtOAc/Hexanes). The product will typically be highly UV-active and more polar than the starting bromide.

Pharmacokinetic Optimization Data

When utilizing this scaffold for drug development, understanding how substitutions affect pharmacokinetics is critical. The table below highlights the optimization trajectory of carboxamide derivatives based on findings from recent antimalarial SAR studies [1].

| Scaffold Iteration | Aqueous Solubility (µM) | HLM | Oral Bioavailability (%F) | Target Efficacy ( |

| Initial Triazole Hit | < 5.0 | > 45.0 | < 5.0 | 519 nM |

| H-Substituted Amide | 8.2 | 32.1 | N/A | > 10.0 µM (Inactive) |

| Optimized Carboxamide (Lead) | 13.4 | 17.3 | 16.2 | < 100 nM |

Note: The shift from a secondary to a tertiary amide (e.g., N-methylation) or the introduction of deuterium on the core often acts as a causal mechanism to block metabolic liability sites, directly improving the

References

-

Wagner, A., Trombley, R., Podgurski, M., et al. "Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity." European Journal of Medicinal Chemistry, Vol. 291, July 2025 (Epub March 2025).

-

BLD Pharm Chemical Catalog. "5-Bromo-N-(4-methoxyphenyl)nicotinamide (CAS: 342013-89-2) Properties and Specifications." BLD Pharm, 2024.

-

"Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative as active ingredient." European Patent Office, EP2280001A1, 2009.

The Structure-Activity Relationship of 5-Bromonicotinamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The 5-Bromonicotinamide Scaffold - A Privileged Starting Point in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to the development of new therapeutic agents. 5-Bromonicotinamide, a halogenated derivative of vitamin B3, has emerged as a pivotal building block in medicinal chemistry.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. This arrangement is not merely incidental; it provides a unique combination of electronic properties and reactive handles that make it an exceptionally versatile scaffold for chemical modification.[1][2]

The presence of the bromine atom at the 5-position is of particular strategic importance. It serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl groups, enabling a thorough exploration of the chemical space around the core scaffold. Concurrently, the carboxamide group can be readily modified, further expanding the diversity of accessible derivatives. This synthetic tractability is a key factor in its utility for developing extensive compound libraries for high-throughput screening and detailed structure-activity relationship (SAR) studies.[1]

This technical guide will provide an in-depth analysis of the structure-activity relationship of 5-bromonicotinamide derivatives, with a primary focus on their development as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. We will delve into the synthetic strategies employed to generate these derivatives, the experimental protocols for evaluating their biological activity, and the underlying signaling pathways they modulate.

Core Structure and Derivatization Strategy

The fundamental approach to exploring the SAR of 5-bromonicotinamide derivatives involves the strategic modification of two key positions: the 5-position of the pyridine ring and the amide functionality. The following diagram illustrates the core scaffold and the principal points of diversification.

Sources

5-bromo-N-(p-anisyl)nicotinamide CAS number and molecular weight

The following technical guide details the chemical profile, synthesis, and application logic for 5-bromo-N-(p-anisyl)nicotinamide .

Rational Design, Synthesis Strategy, and Functionalization

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

5-bromo-N-(p-anisyl)nicotinamide is a bifunctional pyridine scaffold used primarily as an intermediate in medicinal chemistry. It combines a nicotinamide core (biologically active pharmacophore) with an aryl bromide (synthetic handle for cross-coupling) and a p-anisyl group (electron-rich lipophilic tail).

Status: This compound is often a custom synthesis target rather than a high-volume commodity chemical. It serves as a precursor for 5-aryl-nicotinamide libraries (e.g., kinase or PARP inhibitors).

Table 1: Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide | Formal nomenclature |

| Common Name | 5-bromo-N-(p-anisyl)nicotinamide | Preferred in lab notebooks |

| CAS Number | Not Widely Indexed | Treat as Custom Synthesis (See Note 1) |

| Molecular Formula | - | |

| Molecular Weight | 307.15 g/mol | Calculated (Br isotope avg) |

| Exact Mass | 306.0004 | Monoisotopic ( |

| CLogP | ~2.8 - 3.2 | Predicted (Lipophilic) |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 3 | Pyridine N, Amide O, Methoxy O |

Note 1: While specific CAS numbers exist for derivatives (e.g., 5-bromo-N-(3-methoxyphenyl)... CAS 675590-10-0 analogs), the specific p-anisyl isomer is frequently synthesized de novo in research settings.

Synthetic Methodology: Acyl Chloride Route

The most robust synthesis utilizes the Acid Chloride Method . This pathway is preferred over carbodiimide couplings (EDC/HATU) for this specific substrate because 5-bromonicotinic acid is electronically deactivated, making the highly reactive acid chloride intermediate more efficient for aniline attack.

Reaction Scheme Overview

-

Activation: 5-Bromonicotinic acid

5-Bromonicotinoyl chloride (via -

Coupling: Acid Chloride + p-Anisidine

Target Amide.

Detailed Protocol

Phase A: Activation (Acid Chloride Formation)

-

Reagents: 5-Bromonicotinic acid (1.0 eq), Thionyl Chloride (

, 5.0 eq), DMF (Cat. 2-3 drops).[2] -

Solvent: Toluene or DCM (Anhydrous).

-

Procedure:

-

Suspend 5-bromonicotinic acid in anhydrous toluene under

. -

Add catalytic DMF (activates

via Vilsmeier-Haack type intermediate). -

Add

dropwise at room temperature. -

Reflux at 80°C for 2-3 hours until gas evolution (

, -

Critical Step: Evaporate solvent and excess

in vacuo to dryness. Re-dissolve crude acid chloride in dry DCM immediately.

-

Phase B: Amide Coupling (Schotten-Baumann Conditions)

-

Reagents: Crude 5-Bromonicotinoyl chloride (from Phase A), p-Anisidine (1.1 eq), Triethylamine (

, 2.0 eq). -

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Procedure:

-

Dissolve p-anisidine and

in dry DCM; cool to 0°C (Ice bath). -

Add the solution of 5-bromonicotinoyl chloride dropwise over 30 mins. Exothermic reaction.

-

Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Monitor: Check TLC (50% EtOAc/Hexane). Product usually appears as a UV-active spot (

~0.4-0.6).

-

Phase C: Purification

-

Quench: Add saturated

to neutralize HCl salts. -

Extraction: Wash organic layer with water (2x) and Brine (1x).

-

Drying: Dry over

, filter, and concentrate. -

Recrystallization: If solid, recrystallize from Ethanol/Water. If oil, purify via Flash Chromatography (Gradient: 0

60% EtOAc in Hexanes).

Reaction Logic & Pathway Visualization

The following diagram illustrates the synthesis logic, highlighting the activation of the deactivated pyridine ring.

Figure 1: Step-wise synthesis pathway transforming the deactivated nicotinic acid into the target amide via an acid chloride intermediate.

Downstream Application: Suzuki-Miyaura Coupling

The primary value of 5-bromo-N-(p-anisyl)nicotinamide lies in the bromine "handle" at the 5-position. This allows researchers to rapidly generate libraries of 5-aryl-nicotinamides (common in kinase inhibitors) via Palladium-catalyzed cross-coupling.

Functionalization Workflow

To convert the bromide into a functional biaryl system:

-

Catalyst:

or -

Coupling Partner: Aryl Boronic Acid (

, 1.2 eq). -

Base:

or -

Solvent: Dioxane/Water (4:1) or DMF.[3]

-

Conditions: 90°C, 12 hours, Inert Atmosphere (

).

Figure 2: The catalytic cycle for functionalizing the 5-bromo position, enabling library generation.

Safety & Handling (E-E-A-T)

As a pyridine derivative and an aryl bromide, standard chemical hygiene is mandatory.

-

Hazard Classification (Predicted):

-

Acute Tox. 4 (Oral): Harmful if swallowed (common for nicotinamides).

-

Skin Irrit. 2 / Eye Irrit. 2A: Causes skin and serious eye irritation.

-

STOT SE 3: May cause respiratory irritation.

-

-

Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. (General amide synthesis reference). Link

-

González, M., et al. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.[4] J Enzyme Inhib Med Chem. 2021.[4] (Reference for p-anisidine coupling chemistry). Link

-

Organic Syntheses. Enantioselective Three-Component Reaction for the Preparation of Amines. (General p-anisidine handling). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromo-3-[(4-methyl-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde | C14H11BrN2O4 | CID 168451696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Medicinal Chemistry Applications of Pyridine-3-Carboxamide Scaffolds

[1][2][3]

Executive Summary

The pyridine-3-carboxamide (nicotinamide) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its positional isomers picolinamide (2-position) and isonicotinamide (4-position). While often overshadowed by the ubiquity of pyridine-2-carboxamides in kinase inhibitors (e.g., Sorafenib), the 3-carboxamide motif offers unique electronic properties and specific binding vectors essential for targeting metabolic enzymes (NAMPT), ion channels (KATP), and G-protein coupled receptors (CB2, P2X7).

This technical guide analyzes the structural utility of this scaffold, detailing its pharmacophore features, key therapeutic applications (Oncology and Cardiovascular), and robust synthetic protocols for library generation.

Part 1: Structural Biology & Pharmacophore Analysis

The Nicotinamide Pharmacophore

The pyridine-3-carboxamide core functions through two primary interaction vectors:

-

The Pyridine Nitrogen (N1): A weak base (pKa ~ 3.4) that acts as a hydrogen bond acceptor. In metabolic targets like NAMPT, this nitrogen is the site of enzymatic ribophosphorylation, converting the inhibitor into a tight-binding nucleotide analog.

-

The Carboxamide Moiety (C3): Provides a rigid linker capable of dual hydrogen bonding (C=O acceptor, N-H donor). The 3-position geometry directs substituents into specific hydrophobic pockets (e.g., the "tunnel" region in NAMPT) that are inaccessible to 2- or 4-substituted isomers.

Positional Isomerism Effects

| Feature | Pyridine-2-carboxamide | Pyridine-3-carboxamide | Pyridine-4-carboxamide |

| Common Name | Picolinamide | Nicotinamide | Isonicotinamide |

| Key Drug Class | Kinase Inhibitors (Sorafenib) | NAMPT Inhibitors / KATP Openers | Anti-TB (Isoniazid) |

| Metal Chelation | Bidentate (N1 + C=O) | Monodentate (No chelation) | Monodentate |

| Electronic Effect | Strong e- withdrawal on amide | Moderate e- withdrawal | Moderate e- withdrawal |

Part 2: Therapeutic Applications & Case Studies

Oncology: NAMPT Inhibitors (The "Warhead" Strategy)

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway.[1] Cancer cells, having high metabolic demands, are critically dependent on this pathway.

-

Lead Compound: FK866 (APO866) [2]

-

Mechanism of Action: FK866 is a substrate-competitive inhibitor. The pyridine-3-carboxamide moiety mimics the natural substrate, nicotinamide.

-

Critical SAR:

-

The pyridine nitrogen must be unsubstituted and exposed to allow the enzyme to attempt ribophosphorylation.

-

The amide linker connects the pyridine "head" to a hydrophobic "tail" that occupies the enzyme's tunnel region.

-

Causality: Modifying the pyridine N (e.g., to a benzene or removing the nitrogen) abolishes activity because the enzyme cannot form the transition state required for high-affinity binding.

-

Cardiovascular: KATP Channel Openers

-

Drug: Nicorandil (N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide)

-

Dual Mechanism:

-

Nitrate Moiety: Acts as a nitric oxide (NO) donor, causing vasodilation of large coronary arteries.

-

Pyridine-3-carboxamide Core: Opens ATP-sensitive potassium channels (KATP), leading to hyperpolarization and relaxation of resistance vessels.

-

-

Medicinal Chemistry Insight: The 3-carboxamide provides the specific steric fit for the sulfonylurea receptor (SUR) subunit of the KATP channel, distinct from the benzamide core of other openers.

Emerging Targets: P2X7 Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in inflammation. Pyridine-3-carboxamides have emerged as potent antagonists by stabilizing the closed state of the channel. The 3-substitution pattern allows the amide to interact with key residues (e.g., Phe288) while positioning lipophilic groups in the allosteric pocket.

Part 3: Mechanism of Action Visualization

Diagram 1: NAMPT Inhibition Pathway

The following diagram illustrates how Pyridine-3-carboxamide inhibitors (like FK866) intercept the NAD+ salvage pathway.

Caption: NAMPT inhibition by pyridine-3-carboxamide mimetics blocks NAD+ production, inducing cancer cell death.

Part 4: Synthetic Methodologies

Protocol A: General Amide Coupling (Library Generation)

This protocol is optimized for coupling 3-pyridinecarboxylic acid (Nicotinic acid) with diverse amines to generate a library of amides.

Reagents:

-

Nicotinic acid (1.0 equiv)

-

Amine (R-NH2) (1.1 equiv)

-

Coupling Agent: HATU or TBTU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve nicotinic acid (1.0 mmol) in dry DMF (5 mL) under nitrogen. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.

-

Coupling: Add the amine (1.1 mmol) dropwise.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: M+1).

-

Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO3 (2 x 15 mL), water (2 x 15 mL), and brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Late-Stage C-H Functionalization (Minisci Reaction)

To diversify the pyridine ring after the amide is formed (e.g., adding alkyl groups at C-2 or C-6), the Minisci reaction is the gold standard.

Reaction: Radical alkylation of the protonated pyridine ring. Reagents:

-

Alkyl carboxylic acid (R-COOH) (Source of alkyl radical)

-

Catalyst: AgNO3 (0.2 equiv)

-

Oxidant: (NH4)2S2O8 (1.5 equiv)

-

Acid: TFA (1.0 equiv) or H2SO4 (aqueous)

Mechanism:

-

Oxidative decarboxylation of R-COOH generates an alkyl radical (R•).

-

The pyridine ring is protonated by acid, increasing electrophilicity at C-2 and C-6.

-

Nucleophilic attack by R• on the protonated pyridine.

Diagram 2: Synthetic Workflow for Scaffold Diversification

Caption: Two-stage synthesis: Amide formation followed by radical C-H functionalization of the pyridine core.

References

-

Gallì, U. et al. (2008). "Synthesis and biological evaluation of pyridine-3-carboxamides as novel CB2 agonists." Bioorganic & Medicinal Chemistry. Link

-

Hasmann, M. & Schemainda, I. (2003). "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research. Link

-

Kloc, K. et al. (2021). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy. Link

-

Dounay, A. B. et al. (2013). "Discovery of brain-penetrant, potent, and orally bioavailable nicotinamide phosphoribosyltransferase (NAMPT) inhibitors." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[7] "Synthesis of Chiral Pyridine Carboxamides: Protocols and Applications." BenchChem Application Notes. Link

Sources

- 1. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Biological targets for 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide

This in-depth technical guide details the biological targets, mechanism of action, and experimental characterization of 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide (also known as 5-bromo-N-(4-methoxyphenyl)nicotinamide ).

Executive Summary

5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide (CAS: 342013-89-2 ) is a synthetic small molecule identified as a potent and highly selective inhibitor of Cyclooxygenase-1 (COX-1) . Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which often possess a carboxylic acid moiety, this compound utilizes a nicotinamide scaffold , representing a distinct chemical class of COX inhibitors. It exhibits significant selectivity for the constitutive COX-1 isoform over the inducible COX-2 isoform, making it a valuable chemical probe for studying COX-1 mediated physiological processes such as platelet aggregation and gastric cytoprotection.

Part 1: Chemical Identity & Physicochemical Properties[1]

| Property | Detail |

| IUPAC Name | 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide |

| Common Name | 5-bromo-N-(4-methoxyphenyl)nicotinamide |

| CAS Registry Number | 342013-89-2 |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ |

| Molecular Weight | 307.14 g/mol |

| Core Scaffold | N-phenylnicotinamide |

| Key Substituents | 5-Bromo (pyridine ring), 4-Methoxy (phenyl ring) |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; low solubility in water. |

Part 2: Primary Biological Target: Cyclooxygenase-1 (COX-1)

The primary and most well-characterized target for this compound is the Cyclooxygenase-1 (COX-1) enzyme (Prostaglandin G/H Synthase 1).

Mechanism of Action

-

Target Class: Enzyme (Oxidoreductase).

-

Binding Mode: Reversible, competitive inhibition.

-

Interaction Site: The compound binds within the cyclooxygenase active site channel of the enzyme.

-

Nicotinamide Core: Mimics the aromatic interactions of arachidonic acid.

-

Amide Linker: Forms critical hydrogen bonds with residues in the active site (likely Arg120 or Tyr355 ), stabilizing the ligand-enzyme complex.

-

5-Bromo Substituent: Occupies a hydrophobic pocket, enhancing binding affinity through halogen bonding or hydrophobic interactions.

-

4-Methoxyphenyl Group: Extends into the hydrophobic channel; the methoxy group may act as a hydrogen bond acceptor or interact with specific residues (e.g., Ser530 proximity).

-

Selectivity Profile

A defining feature of 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide (referred to as Compound 28 in key literature) is its high selectivity for COX-1 over COX-2.

| Target Isoform | IC₅₀ Value (µM) | Selectivity Ratio (COX-2 / COX-1) |

| COX-1 | 0.68 ± 0.07 | -- |

| COX-2 | > 100 | > 147-fold |

-

Significance: Most clinically used NSAIDs are non-selective (e.g., ibuprofen) or COX-2 selective (e.g., celecoxib). Highly selective COX-1 inhibitors are rare and are primarily used as research tools to dissect the role of COX-1 in platelet function (thromboxane synthesis) without confounding effects from COX-2 inhibition.

Part 3: Signaling Pathway & Downstream Effects

Inhibition of COX-1 by 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide disrupts the conversion of Arachidonic Acid to Prostaglandin H2, specifically affecting constitutive prostaglandin synthesis.

Pathway Visualization (Graphviz DOT)

Caption: The Arachidonic Acid Cascade highlighting the selective blockade of the constitutive COX-1 isoform by 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide, leading to reduced Thromboxane A2 synthesis.

Part 4: Experimental Protocols

To validate the activity of this compound, the following standard assays are recommended.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC₅₀ and selectivity ratio. Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

-

Reagent Preparation:

-

Dissolve 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide in DMSO to create a 10 mM stock.

-

Prepare serial dilutions (e.g., 0.01 µM to 100 µM) in assay buffer (0.1 M Tris-HCl, pH 8.0).

-

-

Enzyme Incubation:

-

Add 10 µL of inhibitor dilution to reaction wells.

-

Add 10 µL of heme (cofactor) and 10 µL of COX-1 (Ovine) or COX-2 (Human recombinant) enzyme solution.

-

Incubate at 25°C for 10 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

-

Incubate for 2 minutes.

-

-

Measurement:

-

Measure absorbance at 590 nm. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

-

Calculation: % Inhibition = (Abs_control - Abs_sample) / Abs_control × 100. Plot log[inhibitor] vs. % inhibition to determine IC₅₀.

-

Protocol 2: Platelet Aggregation Assay (Functional COX-1 Readout)

Objective: Confirm biological efficacy in a cellular system (Platelets are COX-1 dependent).

-

Preparation: Isolate Platelet-Rich Plasma (PRP) from human blood (citrated).

-

Treatment: Incubate PRP with the compound (1-10 µM) for 15 minutes at 37°C.

-

Induction: Add Arachidonic Acid (0.5 mM) to induce aggregation.

-

Readout: Monitor light transmission using an aggregometer.

-

Expected Result: Significant inhibition of aggregation compared to vehicle control, confirming COX-1 blockade.

Part 5: Structure-Activity Relationship (SAR) Insights

The specific substitution pattern is critical for the observed potency:

-

Nicotinamide Core: Essential for hydrogen bonding within the active site. Replacement with a benzene ring (benzamide) often retains some activity but alters solubility and metabolic stability.

-

5-Bromo Substituent:

-

The bromine atom at the 5-position of the pyridine ring is a key pharmacophore.

-

Removal of the bromine or replacement with smaller groups (e.g., -F, -CH3) generally decreases potency . The large, lipophilic halogen likely fills a specific hydrophobic pocket in COX-1.

-

-

N-(4-methoxyphenyl) Moiety:

-

The para-methoxy group is preferred.

-

SAR studies indicate that electron-donating groups (like -OCH3) on the phenyl ring enhance activity compared to electron-withdrawing groups.

-

The position is also vital; ortho or meta substitution often leads to reduced affinity due to steric clashes within the narrow COX channel.

-

References

-

Shi, L., Li, Z. L., Yang, Y., Zhu, Z. W., & Zhu, H. L. (2011). Design of novel N-phenylnicotinamides as selective cyclooxygenase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 121-124.

- Significance: Primary source identifying 5-bromo-N-(4-methoxyphenyl)nicotinamide (Compound 28) as a selective COX-1 inhibitor.

-

Perrone, M. G., et al. (2010). Diarylheterocycles as selective COX-1 inhibitors. Current Medicinal Chemistry, 17(32), 3769-3805.

- Significance: Review of COX-1 selective scaffolds, providing context for the rarity and utility of non-acidic COX-1 inhibitors.

Solubility Profile of N-Aryl Substituted Nicotinamides in DMSO: A Technical Guide

Topic: Solubility profile of N-aryl substituted nicotinamides in DMSO Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-aryl substituted nicotinamides represent a privileged scaffold in medicinal chemistry, serving as the structural core for various kinase inhibitors (e.g., VEGFR inhibitors) and immunomodulatory agents. While the parent molecule, nicotinamide, exhibits high aqueous solubility, N-aryl substitution dramatically alters the physicochemical landscape, necessitating the use of polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation and biological assay delivery.

This guide provides a comprehensive technical analysis of the solubility profile of this chemical series in DMSO. It details the thermodynamic driving forces, structural-property relationships (SPR), and validated experimental protocols for solubility determination.

Theoretical Framework: Thermodynamics of Dissolution[1][2]

The dissolution of N-aryl nicotinamides in DMSO is governed by the interplay between the crystal lattice energy of the solute and the solvation enthalpy provided by the solvent.

Solute-Solvent Interactions

DMSO is a dipolar aprotic solvent (

-

Amide NH (Donor): The proton on the amide nitrogen is relatively acidic, particularly when the N-aryl ring bears electron-withdrawing groups (EWGs). DMSO oxygen acts as a potent acceptor, forming a strong H-bond (

). -

Pyridine Nitrogen (Acceptor): The pyridine ring nitrogen can accept weak H-bonds, though DMSO lacks strong donors.

-

-

Thermodynamic Cycle

The solubility process can be modeled using a thermodynamic cycle involving fusion and mixing. The modified Apelblat equation is frequently employed to correlate the temperature dependence of solubility for this class of compounds:

Where

Substituent Effects (Hammett Correlation)

The solubility of N-aryl derivatives varies predictably with substitution on the aryl ring:

-

Electron-Withdrawing Groups (e.g., -Cl, -NO

, -CF -

Steric Bulk (Ortho-substitution): Substituents at the ortho position of the N-aryl ring force a twist in the amide bond, disrupting planar crystal packing. This reduction in lattice energy typically enhances solubility compared to para analogs.

Visualization: Thermodynamic Cycle & Signaling

Figure 1: Thermodynamic cycle of N-aryl nicotinamide dissolution in DMSO, highlighting the transition from solid crystal lattice to solvated state.[1]

Representative Solubility Data

The following table summarizes the solubility profile of key derivatives in DMSO at 298.15 K. Data is synthesized from thermodynamic studies of nicotinamide and structural analogs (e.g., Niclosamide).

| Compound Class | Representative Structure | Solubility in DMSO (mg/mL) | Thermodynamic Driver |

| Parent | Nicotinamide | > 500 | High entropy of mixing; strong self-association broken by DMSO. |

| Simple N-Aryl | N-Phenylnicotinamide | 150 - 250 | Moderate lattice energy; good H-bonding with DMSO.[1] |

| EWG Substituted | N-(4-chlorophenyl)nicotinamide | 80 - 150 | Higher MP (lattice energy) competes with enhanced H-bond acidity. |

| Bulky/Complex | Niclosamide (analog) | ~50 (approx. 0.15 M) | High MW and lipophilicity; solubility limited by large crystal energy.[1] |

| Ortho-Substituted | N-(2-methylphenyl)nicotinamide | 200 - 300 | Crystal packing disruption lowers MP, enhancing solubility. |

Note: While DMSO solubility is generally high (> 50 mg/mL) for this class, the addition of water (as in a biological assay buffer) acts as a powerful anti-solvent. Precipitation is a significant risk if the final DMSO concentration drops below 1-5% v/v in aqueous media.

Experimental Protocol: Isothermal Saturation Method

To generate accurate solubility data for new N-aryl nicotinamide derivatives, the Shake-Flask Method coupled with HPLC quantification is the gold standard.

Materials Required[3]

-

Solvent: Anhydrous DMSO (≥ 99.9%, water content < 0.1%).

-

Vessels: Amber glass vials (to prevent photodegradation of photosensitive derivatives).

-

Filtration: 0.45 µm PTFE syringe filters (Nylon is incompatible with DMSO).

-

Equipment: Orbital shaker with temperature control (± 0.1 K).

Step-by-Step Methodology

-

Preparation: Weigh an excess of the solid N-aryl nicotinamide derivative (approx. 100 mg) into a 4 mL amber vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO. Ensure solid persists (supersaturation). If all solid dissolves, add more until a precipitate remains.

-

Equilibration:

-

Seal the vial tightly with a PTFE-lined cap.

-

Place in the orbital shaker at the target temperature (e.g., 298.15 K).

-

Agitate at 200 rpm for 24 to 48 hours . (Kinetic studies show equilibrium is typically reached by 24h).

-

-

Phase Separation:

-

Allow the vials to stand vertically for 1 hour to let bulk solids settle.

-

Using a pre-warmed syringe (to prevent precipitation upon cooling), withdraw the supernatant.

-

Filter through a 0.45 µm PTFE filter . Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Dilution & Quantification:

-

Immediately dilute an aliquot of the filtrate with the HPLC mobile phase (typically Methanol/Water) to bring the concentration within the linear calibration range.

-

Analyze via HPLC-UV (detection typically at 254-260 nm).

-

-

Solid State Analysis:

-

Analyze the residual solid from the bottom of the vial using DSC or PXRD to confirm no solvate formation or polymorphic transition occurred during equilibration.

-

Workflow Diagram

Figure 2: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Practical Implications for Drug Development

Stock Solution Management[3]

-

Hygroscopicity: DMSO is hygroscopic. Absorbed atmospheric water can significantly decrease the solubility of hydrophobic N-aryl nicotinamides, leading to "crashing out" in stored stock solutions.

-

Storage: Store stocks at -20°C in single-use aliquots. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Biological Assays (The "DMSO Shock")

When diluting a DMSO stock into aqueous media (e.g., cell culture media):

-

N-aryl nicotinamides often have low aqueous solubility (< 100 µg/mL).

-

Rapid dilution can cause microprecipitation, leading to false negatives in inhibition assays.

-

Recommendation: Perform a serial dilution in DMSO first, then a final 1:1000 dilution into the assay buffer to minimize the mixing shock.

References

-

Cysewski, P., et al. (2021).[2] "Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations." International Journal of Molecular Sciences. Link

-

Ouyang, J., et al. (2022). "Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures." Scientific Reports. Link

-

Shakeel, F., et al. (2023). "Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures." Molecules. Link

-

Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. Link

-

Tetko, I. V., et al. (2013). "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules." Molecular Pharmaceutics. Link

Sources

5-bromo-pyridine-3-carboxamide derivatives in drug discovery

Title: The Strategic Utility of 5-Bromo-pyridine-3-carboxamide Derivatives in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective therapeutics relies heavily on privileged scaffolds that offer both biological relevance and synthetic tractability. 5-Bromo-pyridine-3-carboxamide (5-BPC), also known as 5-bromonicotinamide, has emerged as a cornerstone intermediate in drug discovery. This whitepaper dissects the structural rationale behind the 5-BPC scaffold, its diverse applications across kinase inhibition, epigenetic modulation, and GPCR targeting, and provides a field-proven, self-validating protocol for its synthetic diversification.

Chemical Profile & Pharmacophore Model

The value of 5-BPC in drug design is rooted in its dual-functional nature:

-

The Pyridine-3-Carboxamide Core (Biological Anchor): This moiety acts as a highly effective bioisostere for endogenous nicotinamide, making it inherently suited for targeting NAD+-dependent enzymes such as sirtuins[1]. Furthermore, in the context of kinase inhibitors, the pyridine nitrogen and the primary carboxamide function as a bidentate hydrogen bond acceptor/donor system. This configuration perfectly anchors the molecule to the highly conserved kinase hinge region[2].

-

The 5-Bromo Substituent (Synthetic Vector): The bromine atom at the 5-position serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille). This allows medicinal chemists to rapidly project diverse functional groups into adjacent hydrophobic pockets or solvent channels without disrupting the primary hinge-binding interactions[3].

Fig 1: Pharmacophore model of 5-BPC binding to kinase hinge regions and synthetic vectors.

Core Applications in Drug Discovery

Kinase Inhibition & Antiparasitic Repurposing

The 5-BPC scaffold has been extensively utilized in the development of kinase inhibitors targeting PDK1, Bcr-Abl, and FLT3[2][4]. A breakthrough application of this scaffold is the recent repositioning of GSK190937, a human Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) type II inhibitor. By leveraging the 5-BPC core, researchers successfully repurposed this human kinase inhibitor into a potent antimalarial agent. Structural optimization at the 5-position improved microsomal metabolic stability while maintaining nanomolar efficacy against asexual blood-stage Plasmodium falciparum parasites (PfNF54 IC50 = 0.22 μM) by inhibiting hemozoin formation[3].

Epigenetic Modulation: Sirtuin Inhibitors

Because the carboxamide moiety structurally mimics the endogenous pan-sirtuin inhibitor nicotinamide, 5-BPC derivatives are prime candidates for epigenetic drug discovery[1]. Through an innovative "azologization" approach, researchers repurposed hetero-stilbene-based kinase inhibitors into photoswitchable SIRT2 and SIRT3 inhibitors. The 5-bromo group was utilized in palladium-catalyzed cross-coupling to yield azastilbene derivatives, enabling real-time spatiotemporal photomodulation of sirtuin-catalyzed deacetylation in vitro[1].

GPCR Modulation: Non-Catechol Dopamine D1 Receptor Agonists

Beyond kinases and epigenetic targets, 5-BPC has been instrumental in designing functionally selective G protein-coupled receptor (GPCR) ligands. Suzuki coupling of 5-bromonicotinamide with various boronic esters has yielded novel non-catechol Dopamine D1 Receptor (D1R) agonists[5]. These compounds exhibit distinct G-protein bias over β-arrestin2 recruitment, offering sustained dopaminergic responses with diminished desensitization and tachyphylaxis—a critical pharmacological advantage for Parkinson's disease therapeutics[5].

Quantitative Activity Profiles

The table below summarizes the biological activity of key 5-BPC derivatives across different therapeutic areas, demonstrating the scaffold's versatility.

| Compound / Derivative Class | Primary Target | Therapeutic Area | Potency (IC50 / EC50) | Reference |

| GSK190937 (5-BPC core) | PDGFRA / Hemozoin | Malaria | PfNF54 IC50 = 0.22 μM | [3] |

| Azastilbene Derivatives | SIRT2 / SIRT3 | Epigenetics | Low micromolar | [1] |

| Non-Catechol Agonists | Dopamine D1 Receptor | Parkinson's Disease | Nanomolar (cAMP EC50) | [5] |

| PDK1 Inhibitor Library | PDK1 Kinase | Oncology | < 1 μM | [2] |

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that the true value of 5-BPC lies in its synthetic tractability. The following protocol details a self-validating Suzuki-Miyaura cross-coupling system designed to functionalize the 5-position while preserving the sensitive primary carboxamide.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Diversification of 5-Bromonicotinamide

Mechanistic Rationale: The oxidative addition of Pd(0) to the C-Br bond at the 5-position is kinetically favored. However, the primary amide can coordinate with palladium or undergo dehydration to a nitrile under harsh basic conditions. Therefore, a mild base (aqueous K2CO3) and a bidentate ligand with a large bite angle (dppf) are selected. The dppf ligand forces the intermediate into a cis-geometry, accelerating the critical reductive elimination step and preventing off-target amide coordination[4][5].

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried 10 mL microwave vial, combine 5-bromonicotinamide (1.0 equiv, 0.10 mmol) and the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)[4].

-

Catalyst Loading: Add[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv).

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and aqueous K2CO3 (2.0 M) in a 4:1 ratio (total volume 2.5 mL). Critical Step: Degassing via argon sparging for 5 minutes is mandatory to prevent Pd(0) oxidation and homocoupling of the boronic acid.

-

Reaction Execution: Seal the vial with a crimp cap and subject it to microwave irradiation at 90–100 °C for 20–30 minutes. Microwave heating ensures rapid, uniform energy distribution, minimizing the thermal degradation of the carboxamide[4].

-

Self-Validation (LC-MS): Dilute a 10 μL aliquot with methanol and inject it into an LC-MS system. The reaction is validated by the complete disappearance of the 5-bromonicotinamide isotopic cluster at m/z 201/203 [M+H]+ and the appearance of the target product mass.

-

Workup & Purification: Dilute the bulk mixture with ethyl acetate (10 mL) and wash with brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the 5-substituted pyridine-3-carboxamide.

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for 5-BPC diversification.

References

-

[2] WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors. Google Patents. 2

-

[1] Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors. Beilstein Journal of Organic Chemistry. 1

-

[4] WO2008124849A2 - Pyrrolo-pyridine kinase modulators. Google Patents. 4

-

[3] Repositioning a Human Kinase Platelet-Derived Growth Factor Receptor Alpha Type II Inhibitor for Malaria and Inhibition of Hemozoin Formation. ACS Medicinal Chemistry Letters. 3

-

[5] Defining Structure–Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists. Journal of Medicinal Chemistry (ACS Publications). 5

Sources

- 1. BJOC - Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors [beilstein-journals.org]

- 2. WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2008124849A2 - Pyrrolo-pyridine kinase modulators - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Electronic properties of 4-methoxyphenyl group in pyridine scaffolds

An In-depth Technical Guide to the Electronic Properties of the 4-Methoxyphenyl Group in Pyridine Scaffolds

Abstract

The pyridine ring is a cornerstone scaffold in medicinal chemistry and materials science, largely due to its unique electronic properties and its capacity for chemical modification.[1][2] The introduction of substituents onto this electron-deficient heterocycle allows for the fine-tuning of its physicochemical and biological characteristics. This technical guide provides an in-depth analysis of the electronic properties imparted by the 4-methoxyphenyl group, a potent electron-donating moiety, when incorporated into pyridine scaffolds. We will explore the fundamental electronic principles of both the pyridine ring and the 4-methoxyphenyl substituent, delve into their synergistic electronic interplay, and discuss the resulting impact on molecular properties such as basicity, reactivity, and photophysics. Furthermore, this guide details common synthetic strategies, provides exemplary experimental and computational protocols, and highlights key applications in drug discovery and materials science, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Fundamental Electronic Principles: A Tale of Two Moieties

To comprehend the electronic nature of 4-methoxyphenyl-substituted pyridines, one must first understand the intrinsic properties of each component. The final electronic character of the conjugate is a direct result of the interplay between the electron-deficient pyridine and the electron-rich 4-methoxyphenyl group.

The Pyridine Scaffold: An Electron-Deficient Aromatic System

Pyridine is a six-membered aromatic heterocycle structurally analogous to benzene, but with one methine group replaced by a nitrogen atom.[3] This substitution is the origin of its distinct electronic properties. The nitrogen atom is more electronegative than carbon, causing it to exert a net electron-withdrawing inductive effect (-I) on the ring. This effect polarizes the C-N bonds and reduces the electron density at the carbon atoms, particularly at the ortho (2- and 6-) and para (4-) positions, which acquire a partial positive charge.[3]

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[3] This makes the lone pair available to interact with protons, rendering pyridine a weak base. The electron-deficient nature of the ring makes it less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack.

Caption: Resonance structures of pyridine showing electron deficiency at C2, C4, and C6.

The 4-Methoxyphenyl Group: A Potent Electron-Donating Substituent

The 4-methoxyphenyl group (also known as the p-anisyl group) features a methoxy (-OCH₃) substituent on a phenyl ring. The electronic influence of the methoxy group is twofold:

-

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the phenyl ring through the sigma bond.[4]

-

Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This effect is significantly stronger than the inductive effect and results in a net donation of electron density to the ring, particularly at the ortho and para positions.[4]

This strong electron-donating character makes the 4-methoxyphenyl group an activating group in electrophilic aromatic substitution and capable of stabilizing adjacent positive charges. The Hammett constant (σ) is a quantitative measure of a substituent's electronic effect. For the methoxy group, the para-position value (σₚ) is -0.27, indicating a strong electron-donating effect through resonance.[4][5] In contrast, the meta-position value (σₘ) is +0.12, where the resonance effect is minimal, and the electron-withdrawing inductive effect is more apparent.[4][5]

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Dominant Effect (at para-position) |

| Methoxy (-OCH₃) | -0.27[4][5] | +0.12[4][5] | Strong Electron-Donating (+M > -I) |

| Hydrogen (-H) | 0.00[6] | 0.00[6] | Reference |

| Nitro (-NO₂) | +0.78[5][6] | +0.71[5] | Strong Electron-Withdrawing (-M, -I) |

The Synergistic Effect: Electronic Properties of 4-Methoxyphenyl-Substituted Pyridines

When the electron-donating 4-methoxyphenyl group is attached to the electron-withdrawing pyridine ring, a classic "push-pull" or donor-acceptor system is formed. This electronic communication profoundly influences the molecule's overall properties.

Modulation of Ground-State Properties and Reactivity

The introduction of the 4-methoxyphenyl group increases the overall electron density of the pyridine scaffold, mitigating its inherent electron deficiency. This has several important consequences:

-

Basicity: The donation of electron density towards the pyridine ring increases the electron density at the nitrogen atom, making its lone pair more available for protonation. Consequently, 4-(4-methoxyphenyl)pyridine is expected to be a stronger base (higher pKa) than unsubstituted pyridine. Computational studies on substituted pyridines confirm that electron-donating groups generally increase the basicity.[7]

-

Reactivity: The increased electron density on the pyridine ring makes it more susceptible to electrophilic attack compared to unsubstituted pyridine. Conversely, it deactivates the ring towards nucleophilic substitution. This modulation of reactivity is a key tool for synthetic chemists. For instance, in the synthesis of complex molecules, the presence of the 4-methoxyphenyl group can direct the regioselectivity of subsequent reactions.[8]

Spectroscopic and Photophysical Properties

The push-pull electronic structure often gives rise to interesting optical properties. The electronic transition from the ground state to the first excited state in these systems can involve a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT) .[9]

-

UV-Vis Spectroscopy: Compared to the individual pyridine and anisole chromophores, the conjugated 4-methoxyphenyl pyridine system typically exhibits a red-shift (bathochromic shift) in its maximum absorption wavelength (λₘₐₓ).[10] This is because the ICT from the electron-rich methoxyphenyl ring (donor) to the electron-deficient pyridine ring (acceptor) lowers the energy of the excited state, reducing the HOMO-LUMO energy gap.

-

Fluorescence: Many donor-acceptor molecules are fluorescent, and their emission properties can be highly sensitive to their environment. The 4-methoxyphenyl pyridine scaffold has been incorporated into fluorescent sensors and organic light-emitting diode (OLED) materials.[10][11][12] The efficiency and wavelength of fluorescence can be tuned by modifying the electronic strength of the donor and acceptor or by altering the substitution pattern.

Caption: Intramolecular Charge Transfer in a 4-methoxyphenyl pyridine system upon photoexcitation.

Synthesis and Characterization

The construction of the C-C bond between the pyridine and phenyl rings is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.

Synthetic Strategies

-

Suzuki Coupling: This is a versatile and widely used method involving the reaction of a pyridine halide (e.g., 4-bromopyridine) with a 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

-

Stille Coupling: This reaction couples a pyridine halide with an organostannane reagent, such as 4-methoxyphenyltributylstannane, also using a palladium catalyst.[10]

Other methods, such as the Kröhnke pyridine synthesis, can also be employed to construct the substituted pyridine ring from acyclic precursors.[13]

Experimental Workflow: Suzuki Coupling

The following is a representative, self-validating protocol for the synthesis and characterization of 4-(4-methoxyphenyl)pyridine.

Step 1: Reaction Setup & Execution

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base, typically Na₂CO₃ (2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Causality: The heat provides the activation energy for the catalytic cycle, and the biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Step 2: Workup and Purification

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove inorganic salts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Self-Validation: Thin Layer Chromatography (TLC) should be used to monitor the reaction progress and to identify the fractions containing the pure product during chromatography.

Step 3: Characterization

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the molecular structure. The spectra should show characteristic signals for both the pyridine and the 4-methoxyphenyl protons and carbons.[14][15]

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the product.[15]

-

UV-Vis Spectroscopy: Dissolve a sample in a suitable solvent (e.g., CH₂Cl₂) and record the absorption spectrum to determine the λₘₐₓ.[10]

Caption: A typical experimental workflow for the synthesis and characterization of a 4-methoxyphenyl pyridine derivative.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic properties of molecules that can be difficult to measure directly.

Insights from Density Functional Theory (DFT)

DFT calculations can be used to model and visualize various electronic parameters:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. In 4-methoxyphenyl pyridine systems, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is localized on the electron-deficient pyridine ring.[16][17] The energy difference between them (the HOMO-LUMO gap) correlates with the wavelength of light absorbed by the molecule and its kinetic stability.[16] A smaller gap generally corresponds to a longer absorption wavelength.[9]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For 4-methoxyphenyl pyridine, these maps clearly show negative potential (electron-rich regions) around the pyridine nitrogen and the methoxy oxygen, and positive potential (electron-poor regions) on the hydrogens of the pyridine ring.[17][18] This information is invaluable for predicting sites of electrophilic and nucleophilic attack and intermolecular interactions.

Applications in Drug Discovery and Materials Science

The tunable electronic properties of 4-methoxyphenyl pyridine scaffolds make them highly valuable in several fields.

-

Drug Discovery: This scaffold is present in numerous biologically active compounds. The 4-methoxyphenyl group is often critical for target engagement, for instance, by forming key hydrogen bonds or by modulating the electronics of the core scaffold to enhance binding affinity. It has been incorporated into compounds designed as:

-

Tubulin Polymerization Inhibitors: Several compounds featuring the N-(4-methoxyphenyl)pyridin-2-amine core have shown potent cytotoxic activity against human tumor cell lines.[8] Here, the methoxy group was found to be a preferred substituent for enhancing antiproliferative activity.[8]

-

Anticancer Agents: Pyrazolo[3,4-b]pyridines with a 4-methoxyphenyl substituent have been shown to inhibit cyclin-dependent kinases (CDKs) and induce apoptosis in cancer cells.[19]

-

-

Materials Science: The donor-acceptor nature of these molecules is exploited in the development of organic electronic materials. They have been used as building blocks for:

-

Organic Light-Emitting Diodes (OLEDs): Their fluorescent properties make them suitable as emitters in OLED devices.[10]

-

Anion Sensors: The pyridine nitrogen can act as a binding site, and the electronic properties of the scaffold can be tuned to produce a colorimetric or fluorescent response upon binding to specific anions.[11][12]

-

Conclusion

The combination of a 4-methoxyphenyl group with a pyridine scaffold creates a versatile donor-acceptor system with a rich and tunable electronic landscape. The potent electron-donating resonance effect of the methoxy group effectively modulates the inherent electron deficiency of the pyridine ring, influencing its basicity, reactivity, and spectroscopic properties. This synergistic interplay has been expertly leveraged by scientists to design novel molecules with tailored functions, from potent anticancer agents to advanced organic electronic materials. A thorough understanding of these fundamental electronic principles, supported by robust synthetic and computational methods, is essential for the continued development of innovative technologies based on this privileged structural motif.

References

- A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines. Benchchem.

- Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. PMC.

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)

- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI.

- Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCr.

- Pyridine scaffold: its diverse biological actions. IJNRD.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. Chemical Science (RSC Publishing).

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.

- Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. International Journal of Engineering Inventions.

- Impact of the chemical insertion of the dimethylamino group on the electronic and optical properties of the 4-(methoxyphenyl acetonitrile) monomer (MPA)

- A Brief View on Pyridine Compounds. Open Access Journals.

- Table 1: Hammett constants for some common substituents. University of California, Davis.

-

4,4′-([11][14][16]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). MDPI.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- hammett substituent constants: Topics by Science.gov. Science.gov.

- A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. Benchchem.

- Observed and predicted permeability values for substituted pyridines.

- 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine.

- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ

- The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem.

- Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. PMC.

- Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.

- Quantum chemical studies on structure and electronic properties of the 2,7-bis(4-methoxyphenyl) 9,9-dipropyl-9H-flurene.

- Hammett Substituent Constants Table. Scribd.

- β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. New Journal of Chemistry (RSC Publishing).

- Hammett substituent constants. Stenutz.

- Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone.

- Selected Hammett substituent constants and susceptibility factors. University of Colorado Boulder.

- Electrosynthesis and characterization of oligophenylene deriving from 4-(methoxyphenyl)acetonitrile.

- Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

- In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. PMC.

- Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).

- Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.

- arXiv:2505.02930v1 [quant-ph] 5 May 2025. arXiv.

- 4-(4-Methoxyphenyl)pyridine. Santa Cruz Biotechnology.

- Pyridine, 4-methoxy-. National Institute of Standards and Technology.

- 4-(4-Methoxyphenyl)pyridine. PubChem.

- Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Oriental Journal of Chemistry.

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.

- Journal of Chemistry and Interdisciplinary Research.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.viu.ca [web.viu.ca]

- 6. global.oup.com [global.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Advanced Synthesis Pathways for 3,5-Disubstituted Pyridine Carboxamides: A Technical Guide for Drug Development

Executive Summary

The 3,5-disubstituted pyridine carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for numerous kinase inhibitors, central nervous system (CNS) agents, and novel antituberculosis drugs targeting DprE1[1]. However, the electron-deficient nature of the pyridine ring, coupled with the steric hindrance of 3,5-disubstitution, presents significant synthetic challenges.

This technical guide provides an in-depth analysis of the synthetic pathways for constructing these complex heterocycles. By evaluating traditional cross-coupling methods against cutting-edge radical and electrochemical amidations, this whitepaper equips drug development professionals with the mechanistic insights and self-validating protocols necessary to optimize yield, regioselectivity, and green chemistry metrics.

Retrosynthetic Logic & Pathway Selection

The construction of 3,5-disubstituted pyridine carboxamides generally follows three distinct retrosynthetic disconnections, each driven by specific electronic and steric rationales:

-

Pathway A (Cross-Coupling): Relies on the regioselective functionalization of pre-assembled scaffolds, such as 5-bromonicotinamides. The highly polarized C5–Br bond directs palladium-catalyzed insertion, preserving the C3 carboxamide[2].

-

Pathway B (Late-Stage Functionalization): Utilizes site-selective C–H fluorination followed by Nucleophilic Aromatic Substitution (SNAr). This is ideal for late-stage diversification of complex APIs[3].

-

Pathway C (Radical Amidation): Bypasses sensitive acid chlorides by generating highly reactive pyridine acyl radicals from stable pyridine carbohydrazides, utilizing water as a solvent[4].

Caption: Retrosynthetic strategies for the construction of 3,5-disubstituted pyridine carboxamides.

Detailed Synthetic Methodologies & Mechanistic Causality

Pathway A: Suzuki-Miyaura Cross-Coupling of 5-Halonicotinamides

The most prevalent method for introducing aryl or heteroaryl groups at the C5 position of a nicotinamide scaffold is the Suzuki-Miyaura cross-coupling[2].

-

Mechanistic Causality: Pyridines are notoriously challenging substrates for cross-coupling because the basic nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning. To counteract this, bulky, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are employed. The dppf ligand enforces a specific bite angle that accelerates the reductive elimination step while sterically shielding the palladium center from unwanted pyridine coordination.

Pathway B: Late-Stage C–H Fluorination and SNAr

For complex molecules where early-stage cross-coupling is unviable, late-stage functionalization is required. Research has demonstrated that 3,5-disubstituted pyridines can undergo site-selective C–H fluorination using AgF2[3].

-

Mechanistic Causality: The pyridine nitrogen coordinates with the highly electrophilic Ag(II) species, directing the fluorination strictly to the ortho positions (C2 or C6). The resulting 2-fluoropyridine intermediate is highly electron-deficient, making it an exceptional electrophile for subsequent SNAr reactions with various amines to yield complex carboxamides[3].

Pathway C: TBHP-Mediated Denitrogenative Radical Amidation

Traditional amidation requires the conversion of nicotinic acids to moisture-sensitive acid chlorides. A breakthrough methodology by utilizes tert-butyl hydroperoxide (TBHP) to mediate the denitrogenative synthesis of pyridine carboxamides directly from pyridine carbohydrazides in water[4].

-

Mechanistic Causality: TBHP oxidizes the carbohydrazide to a transient diazenyl radical. This intermediate rapidly extrudes nitrogen gas (denitrogenation) to form a highly reactive, polarity-matched pyridine acyl radical. Because the acyl radical is highly electrophilic, it reacts instantaneously with nucleophilic amines in the aqueous medium, bypassing the need for organic solvents or coupling reagents[4].

Caption: Mechanism of TBHP-mediated denitrogenative amidation of pyridine carbohydrazides.

Pathway D: Electrochemical Denitrogenative Amidation

Building on the radical pathway, recent advances have introduced an electrochemical variant that eliminates the need for external chemical oxidants like TBHP[5].

-

Mechanistic Causality: Potassium iodide (KI) serves a dual purpose as both the supporting electrolyte and the redox mediator. At the anode, iodide is oxidized to an active iodine species, which subsequently oxidizes the carbohydrazide to the acyl radical. This closed-loop electron transfer allows the reaction to proceed at room temperature with an exceptionally high green chemistry profile[5].

Quantitative Data & Pathway Comparison

The following table summarizes the operational parameters and efficiency of the discussed pathways, allowing chemists to select the optimal route based on substrate stability and scale-up requirements.

| Synthetic Pathway | Key Reagents / Catalysts | Solvent System | Temp (°C) | Yield Range | Green Chemistry Profile |

| A. Suzuki-Miyaura | Pd(dppf)Cl2, K2CO3, Boronic Acid | 1,4-Dioxane / H2O | 90 | 70–90% | Moderate: Requires transition metals and organic solvents. |

| B. C–H Fluorination | AgF2, Amine Nucleophile | Hexane / CH3CN | 25–80 | 40–60% | Low: Requires stoichiometric heavy metals (Ag). |

| C. TBHP Radical | TBHP (70% aq), Amine | H2O | 80 | 50–93% | High: Metal-free, aqueous solvent, broad scope. |

| D. Electrochemical | KI (Mediator/Electrolyte) | H2O | 25 (RT) | 60–85% | Very High: Oxidant-free, ambient temperature. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies represent self-validating systems. Each protocol includes built-in checkpoints (e.g., TLC monitoring, phase separation behaviors) to confirm reaction trajectory.

Protocol 1: Synthesis of 5-Aryl Nicotinamides via Suzuki-Miyaura Coupling[2]

This protocol is optimized to prevent palladium poisoning by the pyridine core.

-

Preparation: In an oven-dried Schlenk flask, combine 5-bromonicotinamide (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

-

Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv) and anhydrous K2CO3 (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with N2 three times. Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration).

-

Reaction: Heat the mixture to 90 °C for 12 hours. Validation Check: The solution will transition from a pale suspension to a dark, homogeneous mixture. TLC (EtOAc/Hexane 1:1) should show complete consumption of the UV-active bromide.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (silica gel) to yield the 3,5-disubstituted pyridine carboxamide.

Protocol 2: TBHP-Mediated Denitrogenative Amidation in Water[4]

This protocol leverages green chemistry principles for direct amidation.

-

Preparation: In a heavy-walled sealed tube, add the 5-substituted pyridine carbohydrazide (1.0 equiv) and the desired amine (1.5 equiv).

-

Solvent & Oxidant: Add deionized water (0.5 M concentration) followed by the dropwise addition of TBHP (70% solution in water, 2.5 equiv). Validation Check: Mild effervescence may be observed as N2 gas begins to evolve.

-

Reaction: Seal the tube and heat the mixture at 80 °C for 8–12 hours.

-

Workup: Cool the reaction to room temperature. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO3 to quench any residual peroxide, followed by brine.

-

Isolation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to obtain the pure carboxamide.

References

-